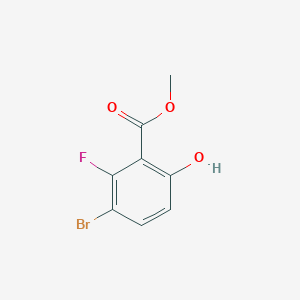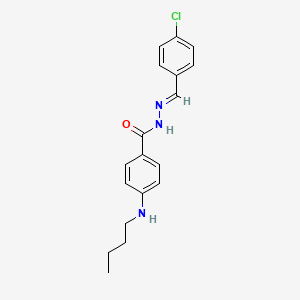
Anticancer agent 100
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 100 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its unique chemical structure and its ability to target cancer cells selectively, minimizing damage to normal cells. The development of this compound represents a significant advancement in cancer therapy, offering hope for more effective and less toxic treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 100 involves a multi-step process that includes the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically begins with the preparation of a core scaffold, followed by the introduction of various functional groups that enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, chromatography, and recrystallization to obtain a compound that meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 100 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties and improve its pharmacokinetic profile.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformations occur without compromising the compound’s stability.
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced anticancer activity. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
Anticancer agent 100 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: Researchers use it to investigate the molecular mechanisms of cancer cell growth and proliferation.
Medicine: It is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: The compound’s unique properties make it a candidate for the development of new anticancer drugs and formulations.
Mecanismo De Acción
The mechanism of action of Anticancer agent 100 involves its ability to interfere with the DNA replication process in cancer cells. It targets specific enzymes and proteins involved in cell division, leading to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death). The compound’s molecular targets include topoisomerase II, a key enzyme in DNA replication, and various signaling pathways that regulate cell cycle progression and survival.
Comparación Con Compuestos Similares
Anticancer agent 100 stands out among similar compounds due to its unique chemical structure and potent anticancer activity. Similar compounds include:
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Methotrexate: An antimetabolite that inhibits dihydrofolate reductase, used in the treatment of various cancers.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, used in the treatment of breast cancer and other malignancies.
Compared to these compounds, this compound offers a more targeted approach, reducing the risk of side effects and improving patient outcomes.
Propiedades
Fórmula molecular |
C18H20ClN3O |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
4-(butylamino)-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H20ClN3O/c1-2-3-12-20-17-10-6-15(7-11-17)18(23)22-21-13-14-4-8-16(19)9-5-14/h4-11,13,20H,2-3,12H2,1H3,(H,22,23)/b21-13+ |
Clave InChI |
KIGDWQNJEMJJCK-FYJGNVAPSA-N |
SMILES isomérico |
CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


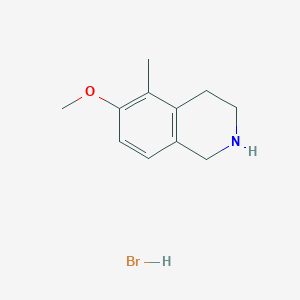
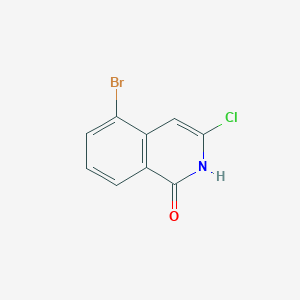

![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)

![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
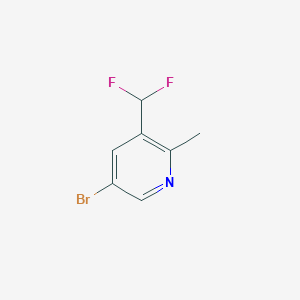
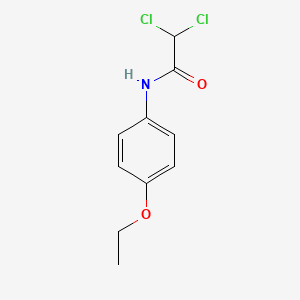
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)

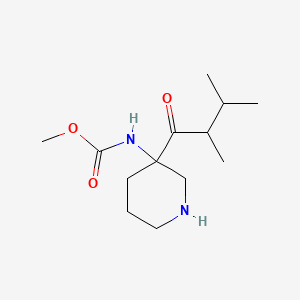
![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)
![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
